molecular formula C14H12N2O B2542427 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile CAS No. 1803566-36-0

2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile

Cat. No. B2542427
CAS RN: 1803566-36-0
M. Wt: 224.263
InChI Key: PMOYGWJYHNTOON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile can be represented by the InChI code: 1S/C14H12N2O/c15-9-8-12-6-7-14 (16-10-12)17-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2 . This indicates that the compound has a benzyl group attached to the oxygen atom, which is further attached to the 6th position of a pyridine ring. The acetonitrile group is attached to the 2nd position of the pyridine ring .


Physical And Chemical Properties Analysis

The physical form of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is a powder . It has a molecular weight of 224.26 . The compound should be stored at room temperature .

Safety and Hazards

The safety information for 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(6-phenylmethoxypyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-12-6-7-14(16-10-12)17-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOYGWJYHNTOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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